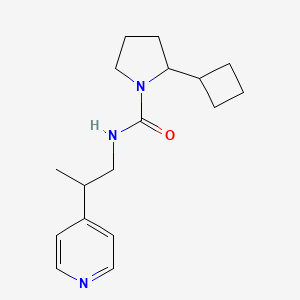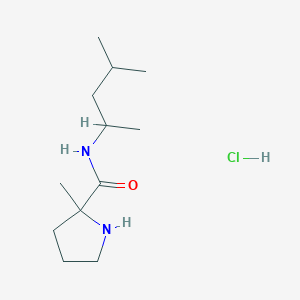
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the pyrrolidine family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mécanisme D'action
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride acts as a partial agonist at the CB1 and CB2 receptors, meaning that it activates these receptors to a lesser extent than other synthetic cannabinoids. This mechanism of action is thought to be responsible for the less severe side effects associated with this compound compared to other synthetic cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. This compound is known to cause a range of effects, including euphoria, relaxation, and altered perception of time. It may also cause side effects such as anxiety, paranoia, and rapid heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride in lab experiments is its relatively low potency compared to other synthetic cannabinoids. This makes it easier to control the dosage and minimize the risk of adverse effects. However, one limitation of using this compound is its limited availability, as it is not widely produced or sold for research purposes.
Orientations Futures
There are several future directions for research involving 2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride. One area of interest is the development of new synthetic cannabinoids with different mechanisms of action and fewer side effects. Another area of interest is the study of the long-term effects of synthetic cannabinoid use on the brain and body. Finally, researchers may also investigate the potential therapeutic applications of synthetic cannabinoids for conditions such as chronic pain and anxiety disorders.
In conclusion, this compound is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound has been used to study the effects of synthetic cannabinoids on the human body, and its relatively low potency makes it a useful tool for lab experiments. Future research may focus on the development of new synthetic cannabinoids, the study of long-term effects, and the potential therapeutic applications of these compounds.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride involves the reaction of 5-fluoro-ADB with 4-methylpentan-2-amine. The resulting product is then treated with pyrrolidine-2-carboxylic acid to form this compound. This synthesis method has been reported in several scientific publications and has been used to produce this compound for research purposes.
Applications De Recherche Scientifique
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride has been used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound is known to bind to the CB1 and CB2 receptors in the brain, which are responsible for regulating mood, appetite, and pain sensation. By studying the effects of this compound on these receptors, researchers hope to gain a better understanding of the mechanisms behind synthetic cannabinoid use.
Propriétés
IUPAC Name |
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-9(2)8-10(3)14-11(15)12(4)6-5-7-13-12;/h9-10,13H,5-8H2,1-4H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXXCIAGFBWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC(=O)C1(CCCN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
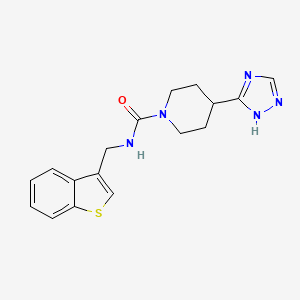
![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)
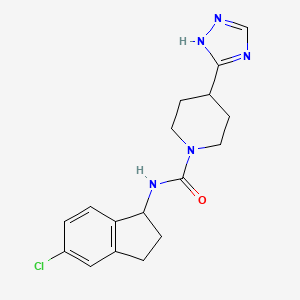
![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)
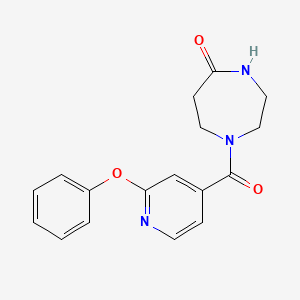
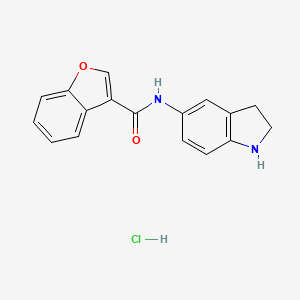
![6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639296.png)
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
![6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B7639309.png)
